molecular formula C11H15Cl2NO B3007964 N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine CAS No. 103859-25-2

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine

Cat. No.: B3007964
CAS No.: 103859-25-2
M. Wt: 248.15
InChI Key: PMHCGDYXTYPXGD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine: is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a dichlorobenzyl group attached to a methoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine is unique due to its specific combination of a dichlorobenzyl group and a methoxypropanamine backbone. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for diverse research applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCGDYXTYPXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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